REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[O:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]2([OH:15])[CH2:13][CH2:14][O:9][CH2:10][CH2:11]2)=[CH:3][CH:4]=1
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Name
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|
Quantity
|
17.96 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)Br
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Name
|
|
Quantity
|
700 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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O1CCC(CC1)=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
|
800 mL
|
Type
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reactant
|
Smiles
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C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring the mixture for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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under nitrogen and butylithium (175 ml) was added dropwise
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Type
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WAIT
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Details
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The reaction was left for 2 hours
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Duration
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2 h
|
Type
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EXTRACTION
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Details
|
extracted with diethyl ether (3×600 ml)
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Type
|
WASH
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Details
|
The combined organic layers were washed with water (500 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent from the filtrate
|
Type
|
CUSTOM
|
Details
|
gave the crude tide product as an off-white solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
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BrC1=CC=C(C=C1)C1(CCOCC1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |